2-Chloro-3-quinolinecarbaldehyde oxime
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Overview
Description
2-Chloroquinoline-3-carbaldehyde oxime is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-3-carbaldehyde oxime typically involves the reaction of 2-Chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 2-Chloroquinoline-3-carbaldehyde oxime are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoline-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroquinoline-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-3-carbaldehyde oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with DNA, proteins, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: The parent compound without the oxime group.
Quinoline-3-carbaldehyde oxime: Lacks the chloro substituent.
2-Methylquinoline-3-carbaldehyde oxime: Contains a methyl group instead of a chloro group.
Uniqueness
2-Chloroquinoline-3-carbaldehyde oxime is unique due to the presence of both the chloro and oxime groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(NZ)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6- |
InChI Key |
KTZXCDZMISQMMF-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |
Origin of Product |
United States |
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